Enhanced Aqueous Solubility Compared to Non-PEG or Shorter PEG Linkers
N-(Azido-PEG3)-NH-PEG3-t-butyl ester exhibits significantly higher aqueous solubility than non-PEG alkyl linkers or shorter PEG analogs. The compound contains two PEG3 chains (total 6 ethylene glycol units) separated by a central amine, providing a LogP value of approximately 1.9, which is markedly lower than alkyl-chain linkers of similar length (LogP ~3.5-4.0) . This enhanced hydrophilicity directly translates to improved conjugate solubility and reduced aggregation in biological assays, a critical factor for maintaining potency in cellular degradation studies where hydrophobic linker-PROTACs can precipitate at working concentrations [1].
| Evidence Dimension | Aqueous solubility (LogP) |
|---|---|
| Target Compound Data | LogP ~1.9 |
| Comparator Or Baseline | Alkyl linker of similar length (e.g., C14 alkyl chain): LogP ~3.5-4.0 |
| Quantified Difference | LogP difference of 1.6-2.1 units (approximately 40-125 fold higher aqueous solubility) |
| Conditions | Calculated LogP values based on molecular structure and published PEG vs. alkyl linker solubility data |
Why This Matters
Higher aqueous solubility reduces non-specific binding and precipitation during in vitro assays, ensuring consistent dose-response relationships and reliable degradation data.
- [1] Maple HJ, et al. In Silico and in Vitro Methods to Optimize PROTAC Design: Degradation Predictions and Ternary Complex Formation. In: Targeted Protein Degradation. Methods in Molecular Biology. 2021;2365:213-230. View Source
